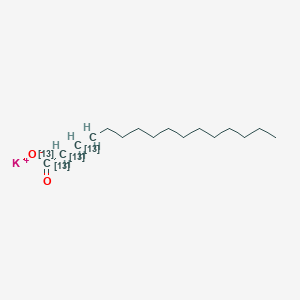
Methyl (2-~13~C)acetate
Descripción general
Descripción
Methyl (2-~13~C)acetate is a labeled compound where the carbon-13 isotope is incorporated at the second carbon position of the acetate group. This compound is a derivative of methyl acetate, a carboxylate ester with the chemical formula CH₃COOCH₃. The incorporation of the carbon-13 isotope makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2-~13~C)acetate can be synthesized through the esterification of acetic acid with methanol, where the acetic acid is enriched with the carbon-13 isotope. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:
Reactants: Carbon-13 enriched acetic acid and methanol
Catalyst: Sulfuric acid
Temperature: Elevated temperatures to accelerate the reaction
Reaction Time: Varies depending on the desired yield and purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of carbon-13 enriched acetic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-~13~C)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it hydrolyzes back into carbon-13 enriched acetic acid and methanol.
Transesterification: Reacts with other alcohols to form different esters.
Oxidation: Can be oxidized to form carbon-13 enriched acetic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid at elevated temperatures.
Transesterification: Other alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Hydrolysis: Carbon-13 enriched acetic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carbon-13 enriched acetic acid.
Aplicaciones Científicas De Investigación
Methyl (2-~13~C)acetate is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in carbon-13 NMR spectroscopy to study molecular structures and dynamics.
Metabolic Studies: Employed in metabolic tracing experiments to investigate biochemical pathways.
Isotope Labeling: Used in the synthesis of other labeled compounds for various research purposes.
Environmental Studies: Utilized in studies of carbon cycling and environmental monitoring.
Mecanismo De Acción
The mechanism of action of methyl (2-~13~C)acetate in scientific research primarily involves its role as a tracer molecule. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and experimental setup.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: The non-labeled version of the compound.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl formate: An ester with a different carboxylate group.
Uniqueness
Methyl (2-~13~C)acetate is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in NMR spectroscopy and other isotope labeling studies. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled compounds.
Propiedades
IUPAC Name |
methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491506 | |
| Record name | Methyl (2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121633-42-9 | |
| Record name | Methyl (2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121633-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)









